molecular formula C13H18N2O4 B13965036 1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione CAS No. 57304-98-0

1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B13965036
CAS No.: 57304-98-0
M. Wt: 266.29 g/mol
InChI Key: RIIOGZPEBPKOFC-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a pyrimidinetrione core with a 7-oxabicyclo[4.1.0]heptane moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrimidinetrione core and the introduction of the 7-oxabicyclo[4.1.0]heptane moiety. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The scalability of the synthetic route is crucial for industrial applications, and ongoing research aims to improve the sustainability and environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is unique due to its specific combination of a pyrimidinetrione core and a 7-oxabicyclo[4.1.0]heptane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

57304-98-0

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

1,3,5-trimethyl-5-(7-oxabicyclo[4.1.0]heptan-1-yl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H18N2O4/c1-12(13-7-5-4-6-8(13)19-13)9(16)14(2)11(18)15(3)10(12)17/h8H,4-7H2,1-3H3

InChI Key

RIIOGZPEBPKOFC-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N(C1=O)C)C)C23CCCCC2O3

Origin of Product

United States

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